O-Acetyl-N-methylhydroxylamine Hydrochloride

Descripción general

Descripción

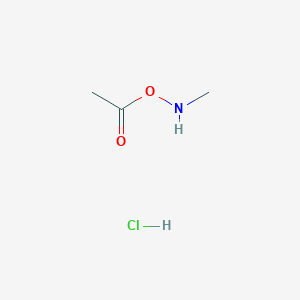

O-Acetyl-N-methylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C3H7NO2·HCl and a molecular weight of 125.55 g/mol . It appears as a white to almost white powder or crystal and is soluble in water . This compound is known for its applications in various chemical reactions and scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O-Acetyl-N-methylhydroxylamine Hydrochloride can be synthesized through the acetylation of N-methylhydroxylamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent moisture and heat sensitivity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Análisis De Reacciones Químicas

Types of Reactions

O-Acetyl-N-methylhydroxylamine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.

Condensation Reactions: It is used in condensation reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acetic anhydride, acetyl chloride, and various nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent degradation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the acetyl group is replaced by other functional groups, leading to the formation of new compounds .

Aplicaciones Científicas De Investigación

Synthesis of Weinreb Amides

O-Acetyl-N-methylhydroxylamine hydrochloride is used to synthesize Weinreb amides, which are important intermediates in organic synthesis. These compounds facilitate the formation of ketones from aldehydes through a process known as the Weinreb ketone synthesis. This application is crucial for constructing complex organic molecules.

HPLC Labeling Reagent

The compound serves as a labeling reagent in High-Performance Liquid Chromatography (HPLC) for carboxylic acids. Its ability to form stable derivatives with carboxylic acids enhances the detection and quantification of these compounds in various samples, making it valuable in analytical chemistry .

Carbonyl α-Oxidation

This compound has been employed in carbonyl α-oxidation reactions. This transformation allows for the introduction of hydroxyl groups adjacent to carbonyl functionalities, expanding the synthetic utility of carbonyl compounds .

Case Study 1: Synthesis of N-Acylated Compounds

A study demonstrated the use of this compound in synthesizing N-acylated compounds through selective acylation reactions. The results indicated high yields and purity, showcasing the compound's efficacy as a reagent for acylation processes .

Case Study 2: Biophysical Characterization

Research involving the characterization of N-acetylated proteins utilized this compound to modify protein structures for biophysical studies. The compound's role in altering the acetylation status of proteins allowed researchers to investigate the effects on protein function and stability .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of O-Acetyl-N-methylhydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

Similar Compounds

N-Methylhydroxylamine Hydrochloride: Similar in structure but lacks the acetyl group.

O-Acetylhydroxylamine Hydrochloride: Similar but without the methyl group.

Uniqueness

O-Acetyl-N-methylhydroxylamine Hydrochloride is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis compared to its analogs .

Actividad Biológica

O-Acetyl-N-methylhydroxylamine Hydrochloride (OAMH) is a chemical compound with significant relevance in biochemical research, particularly in the fields of proteomics and drug development. This article delves into its biological activities, synthesis methods, applications, and comparative analysis with similar compounds.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 125.55 g/mol

- Appearance : White to almost white powder or crystalline solid

- Purity : Typically exceeds 98% as determined by total nitrogen content and argentometric titration methods.

Biological Activities

OAMH exhibits notable biological activities that make it a valuable reagent in biochemical assays:

- Reagent for Biomolecule Modification : OAMH is primarily utilized for modifying biomolecules, enhancing the identification and quantification of proteins through mass spectrometry techniques. Its ability to form stable adducts with carbonyl-containing compounds allows for improved detection in analytical assays.

- Metabolic Pathway Studies : The compound's interactions with various biomolecules, particularly those containing carbonyl groups, are crucial for studying metabolic pathways and enzyme activities. This capability aids researchers in understanding complex biological processes.

Applications

OAMH has several applications in scientific research:

- Proteomics : It plays a critical role in the identification and quantification of proteins, facilitating advancements in proteomic studies.

- Drug Development : Its reactivity with carbonyl groups makes it useful in the design of new pharmaceuticals.

- Analytical Chemistry : OAMH is employed in various analytical assays due to its ability to form stable complexes, enhancing the accuracy of measurements.

Comparative Analysis

OAMH shares similarities with other hydroxylamine derivatives but stands out due to its specific acetoxy modification. Below is a comparison table highlighting its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClNO | Enhanced reactivity towards carbonyls |

| N-Methylhydroxylamine | CHNO | Lacks acetyl group; less reactive towards carbonyls |

| Acetoxime | CHNO | Contains oxime functional group; used in organic synthesis |

| Hydroxylamine | HNO | Simple structure; mainly used as a reducing agent |

| Acetoxyaminoacetaldehyde | CHNO | More complex structure; used in pharmaceutical synthesis |

The specific acetoxy modification of OAMH enhances its reactivity and specificity in biochemical applications compared to simpler hydroxylamines.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of OAMH in various experimental setups:

- Proteomic Analysis : In a study examining protein modifications, OAMH was utilized to reverse N-terminal cysteine modifications during protein expression. This allowed for more accurate assessments of post-translational modifications that influence protein aggregation and function, specifically relating to neurodegenerative diseases such as Parkinson's disease .

- Enzyme Activity Studies : Research involving enzyme kinetics demonstrated that OAMH could stabilize enzyme-substrate complexes, providing insights into metabolic pathways and potential drug targets .

- Analytical Method Development : A study focused on developing sensitive analytical methods using OAMH for quantifying low-abundance biomolecules, showcasing its utility in high-throughput screening applications .

Propiedades

IUPAC Name |

methylamino acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-3(5)6-4-2;/h4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMICKVBCKWFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546439 | |

| Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-95-3 | |

| Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.